molecular formula C18H19NO3 B1358884 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate CAS No. 266354-62-5

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate

Cat. No.: B1358884
CAS No.: 266354-62-5
M. Wt: 297.3 g/mol
InChI Key: OWBNZMFRLCGJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with 2-aminoethyl 4-methylbenzoate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-methylbenzoyl)amino]benzoate: Similar in structure but with different functional groups.

    4-Methylbenzoyl chloride: A precursor in the synthesis of related compounds.

    2-Aminoethyl 4-methylbenzoate: Another related compound used in similar applications.

Uniqueness

2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual functional groups allow for versatile reactivity and application in various fields .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]ethyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)17(20)19-11-12-22-18(21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBNZMFRLCGJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640990
Record name 2-(4-Methylbenzamido)ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266354-62-5
Record name 2-(4-Methylbenzamido)ethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.